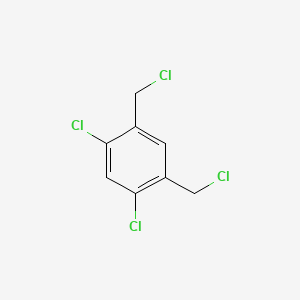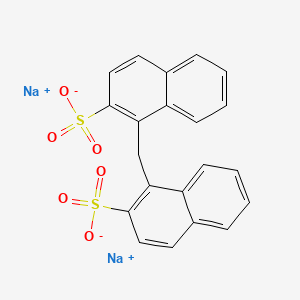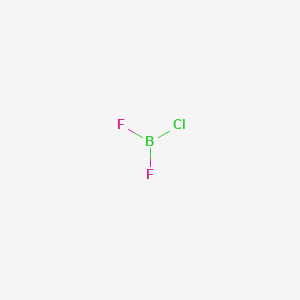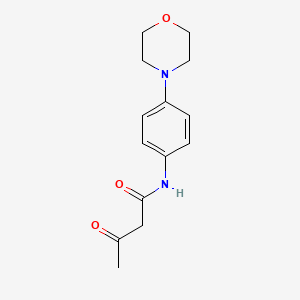
Sodium 1,4-dinonyl sulfosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,4-dinonyl sulfosuccinate is an anionic surfactant belonging to the class of dialkyl sulfosuccinate salts. These compounds are known for their excellent surfactant properties, making them valuable in various industrial and scientific applications. This compound is particularly noted for its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,4-dinonyl sulfosuccinate typically involves the esterification of maleic anhydride with nonyl alcohol, followed by sulfonation. The general steps are as follows:
Esterification: Maleic anhydride reacts with nonyl alcohol to form the corresponding monoester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Sodium 1,4-dinonyl sulfosuccinate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the nonyl chains.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce any oxidized forms of the compound.
Major Products Formed:
Substitution Reactions: Products include various substituted sulfosuccinates.
Oxidation Reactions: Oxidized products may include carboxylic acids or ketones.
Reduction Reactions: Reduced products typically revert to the original sulfosuccinate structure.
Scientific Research Applications
Sodium 1,4-dinonyl sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants in the cosmetic and cleaning industries
Mechanism of Action
The primary mechanism of action of sodium 1,4-dinonyl sulfosuccinate is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The sulfonate group interacts with water molecules, while the nonyl chains interact with hydrophobic substances, effectively encapsulating them within micelles .
Comparison with Similar Compounds
Sodium dioctyl sulfosuccinate: Another dialkyl sulfosuccinate with similar surfactant properties but different alkyl chain lengths.
Sodium dihexyl sulfosuccinate: Similar structure but with shorter alkyl chains, leading to different solubility and surfactant properties.
Uniqueness: Sodium 1,4-dinonyl sulfosuccinate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring strong surfactant action without compromising solubility .
Properties
CAS No. |
3246-20-6 |
|---|---|
Molecular Formula |
C22H41NaO7S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
sodium;1,4-di(nonoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C22H42O7S.Na/c1-3-5-7-9-11-13-15-17-28-21(23)19-20(30(25,26)27)22(24)29-18-16-14-12-10-8-6-4-2;/h20H,3-19H2,1-2H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
OQFRATAOPGTAOP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B13741240.png)













